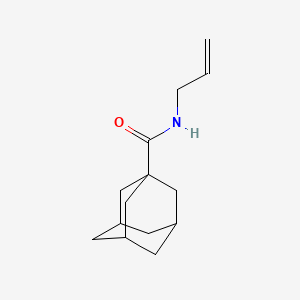
N-prop-2-enyladamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-prop-2-enyladamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-prop-2-enyladamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with an appropriate amine, such as prop-2-enylamine. One common method is the Schotten-Baumann reaction, which involves the use of an acid chloride intermediate. The reaction is carried out under basic conditions, often using a base like sodium hydroxide or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
N-prop-2-enyladamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions in basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
N-prop-2-enyladamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for central nervous system disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of N-prop-2-enyladamantane-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors in the central nervous system, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- N-prop-2-ynylacrylamide
- N-prop-2-ynylbut-2-enamide
- 1,3-dehydroadamantane
Uniqueness
N-prop-2-enyladamantane-1-carboxamide is unique due to its adamantane core, which provides exceptional stability and rigidity. This makes it particularly useful in applications where structural integrity is crucial. Compared to other similar compounds, it may offer enhanced biological activity or improved material properties .
Propiedades
Número CAS |
71458-41-8 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
N-prop-2-enyladamantane-1-carboxamide |
InChI |
InChI=1S/C14H21NO/c1-2-3-15-13(16)14-7-10-4-11(8-14)6-12(5-10)9-14/h2,10-12H,1,3-9H2,(H,15,16) |
Clave InChI |
ZQSVFAFUEFXFRH-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=O)C12CC3CC(C1)CC(C3)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


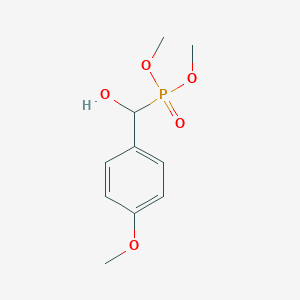
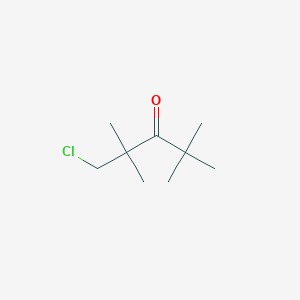
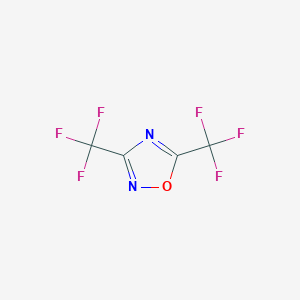
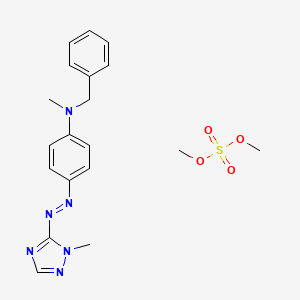
![N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B14159291.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
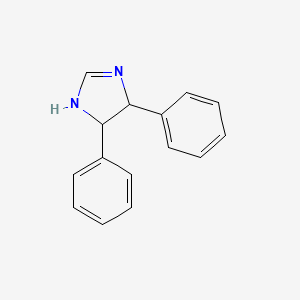
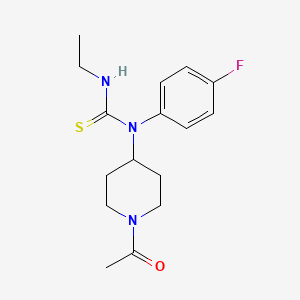

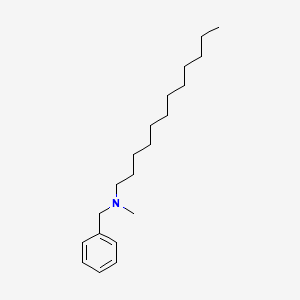
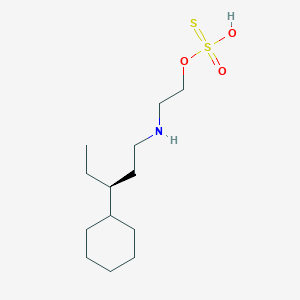
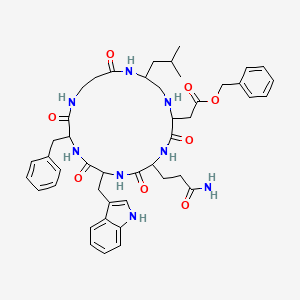
![N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide](/img/structure/B14159328.png)
![N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide](/img/structure/B14159333.png)
